molecular formula C14H21NO B1624405 2-Propylamino-5-methoxytetralin CAS No. 78598-91-1

2-Propylamino-5-methoxytetralin

Cat. No. B1624405
CAS RN: 78598-91-1
M. Wt: 219.32 g/mol
InChI Key: ICJPCRXVYMMSJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Preparation of 2-(N-n-propylamino)-5-methoxytetralin :
    • The resulting mixture is demethylated, yielding N-o437 as a hydrochloride salt in a yield of approximately 55% .

Chemical Reactions Analysis

N-o437 exhibits dopaminergic activity , particularly at the D2 dopamine receptors . Its conformationally restricted structure enhances its potency. The 5-hydroxyl and N-propyl substituents are crucial for its high dopaminergic activity .

Future Directions

: Horn, A., Tepper, P., Van Der Weide, J., Watanabe, M., Grigoriadis, D., & Seeman, P. (1985). Synthesis and radioreceptor binding activity of N-0437, a new, extremely potent and selective D2 dopamine receptor agonist. Pharmaceutisch Weekblad Scientific Edition, 7, 208-213. Link

properties

IUPAC Name

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJPCRXVYMMSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437207
Record name 2-PROPYLAMINO-5-METHOXYTETRALIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylamino-5-methoxytetralin

CAS RN

78598-91-1
Record name 2-PROPYLAMINO-5-METHOXYTETRALIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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